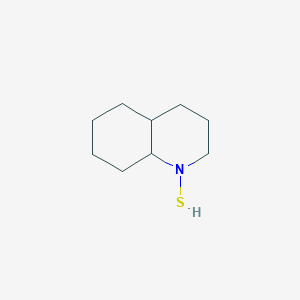
1-Sulfanyldecahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Sulfanyldecahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a decahydroquinoline ring system with a sulfanyl group attached, making it a unique and interesting compound for various scientific studies .
Métodos De Preparación
The synthesis of 1-Sulfanyldecahydroquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of quinoline derivatives in the presence of a sulfanyl group. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods often utilize large-scale hydrogenation reactors and continuous flow systems to ensure consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
1-Sulfanyldecahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Sulfanyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes .
Mecanismo De Acción
The mechanism of action of 1-Sulfanyldecahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes. For example, it may act as a competitive inhibitor of enzymes that require sulfanyl groups for their activity. This inhibition can disrupt the synthesis of essential biomolecules, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-Sulfanyldecahydroquinoline can be compared with other quinoline derivatives and sulfanyl-containing compounds. Similar compounds include:
Quinoline: A basic structure without the sulfanyl group, used in the synthesis of various drugs.
Decahydroquinoline: A fully hydrogenated form of quinoline, lacking the sulfanyl group.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfanyl group but a different core structure.
The uniqueness of this compound lies in its combination of the decahydroquinoline ring system with the sulfanyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
21197-77-3 |
|---|---|
Fórmula molecular |
C9H17NS |
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
1-sulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C9H17NS/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9,11H,1-7H2 |
Clave InChI |
COPCSSDUKWWBMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




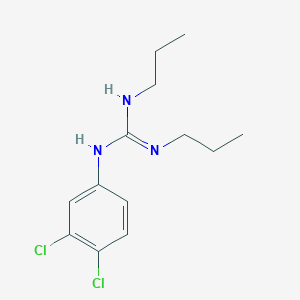
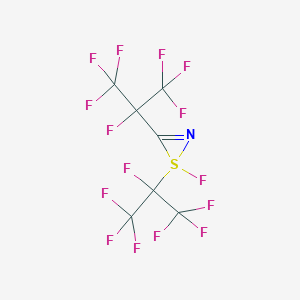
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
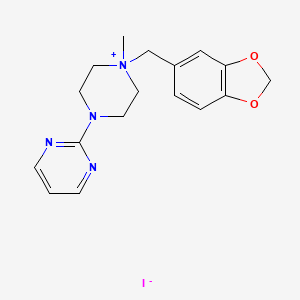

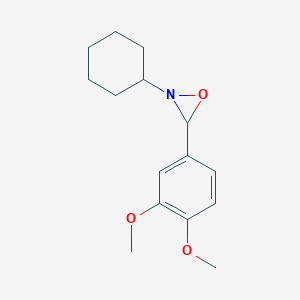
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
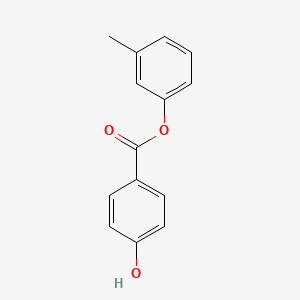
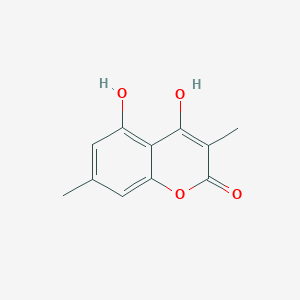
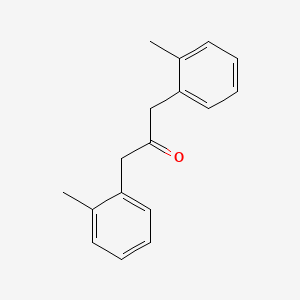
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
